(KDO)2-lipid A
Overview
Description
“(KDO)2-lipid A” is a complex glycolipid consisting of glucosamine, 3-OH fatty acids, and an unusual sugar 3-deoxy-D-manno-octulonsonic acid (Kdo) . It is the principle and essential component of the outer leaflet of the outer cell wall of most Gram-negative bacteria . It serves as the active component of lipopolysaccharide to stimulate potent host immune responses .
Synthesis Analysis
The biosynthesis of Kdo2-lipid A involves nine enzymatic steps . Not all Gram-negative bacteria have all nine enzymes. Some have no genes encoding these enzymes and others have genes only for the first four enzymes (LpxA, LpxC, LpxD, and LpxB) . The nine-enzyme pathway is the most derived and optimized form, found only in E. coli and related Proteobacteria .Molecular Structure Analysis
Kdo2-lipid A is a complex glycolipid consisting of glucosamine, 3-OH fatty acids, and unusual sugar 3-deoxy-D-manno-octulonsonic acid (Kdo) . It contains a total of 358 bonds, including 156 non-H bonds, 10 multiple bonds, 98 rotatable bonds, 10 double bonds, 4 six-membered rings, 2 carboxylic acids (aliphatic), 4 esters (aliphatic), 2 secondary amides (aliphatic), 16 hydroxyl groups, 2 primary alcohols, 8 secondary alcohols, 7 ethers (aliphatic), and 2 phosphates/thiophosphates .Chemical Reactions Analysis
The biosynthesis of Kdo2-lipid A involves nine enzymatic steps . Among the nine enzymes, five appeared to have arisen from three independent gene duplication events . Two of such events happened within the Proteobacteria lineage, followed by functional specialization of the duplicated genes and pathway optimization in these bacteria .Physical And Chemical Properties Analysis
Kdo2-Lipid A is a solid substance . It is a nearly homogeneous Re lipopolysaccharide (LPS) substructure with endotoxin activity equal to that of native LPS .Scientific Research Applications
Macrophage Activation via TLR-4 : (KDO)2-lipid A has been identified as a defined endotoxin that activates macrophages via Toll-like receptor 4 (TLR-4). This interaction is crucial for initiating immune responses and has significant implications for understanding how our body responds to bacterial infections (Raetz et al., 2006).
Biosynthesis and Structural Analysis : Research has also focused on understanding the biosynthesis and structural components of this compound. This includes the enzymatic processes involved in attaching KDO residues to lipid A, which are critical for the proper functioning of bacterial cell membranes and for interactions with the host immune system (Brożek et al., 1989).
Role in Lipopolysaccharide (LPS) Structure : The role of this compound in the structure of lipopolysaccharides (LPS) is another area of focus. LPS is a major component of the outer membrane of Gram-negative bacteria and plays a key role in the bacterial survival and pathogenicity (Walenga & Osborn, 1980).
Immunopharmacological Potential : The potential for immunopharmacological applications of this compound, such as in vaccine development and as adjuvants, has been explored. This stems from its ability to stimulate innate immune responses, making it a candidate for use in vaccine formulations (Wang et al., 2014).
Biosynthesis Pathway Exploration : The biosynthesis pathway of this compound has been a topic of research, providing insights into the enzymatic steps and molecular mechanisms involved in its production. This information is crucial for understanding bacterial physiology and for the development of antibacterial agents (Belunis & Raetz, 1992).
Mechanism of Action
Target of Action
The primary target of (KDO)2-lipid A, a component of lipopolysaccharide (LPS) in most Gram-negative bacteria, is the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 complex in animal cells . This receptor complex plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating defense-related responses .
Mode of Action
This compound interacts with its targets by serving as the active component of LPS. It stimulates potent host immune responses through the TLR4 and myeloid differentiation protein 2 complex . This interaction triggers a cascade of immune responses, including the release of pro-inflammatory cytokines and the activation of the adaptive immune system .
Biochemical Pathways
The biosynthesis of this compound involves nine enzymatic steps, which are shared by most Gram-negative bacteria, indicating a conserved structure across different species . The enzymes involved in this pathway include LpxA, LpxC, LpxD, LpxB, LpxK, KdtA, LpxL, and LpxM . The pathway begins with the synthesis of this compound on the cytoplasmic surface of the inner membrane of the bacterial cell . After the core oligosaccharide is attached to this compound, the molecule is flipped to the outer surface of the inner membrane, where the O-antigen repeats are attached to form LPS .
Result of Action
The interaction of this compound with the TLR4 complex triggers a potent immune response, including the release of pro-inflammatory cytokines . This can lead to the activation of the adaptive immune system, providing a defense against the invading bacteria. An overwhelming immune response can also result in endotoxic shock, a potentially lethal condition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, some bacteria can modify the structure of their this compound to adapt to different growth environments and to avoid recognition by the mammalian innate immune systems . This structural modification serves as a strategy to modulate bacterial virulence .
Safety and Hazards
Kdo2-lipid A is a potent immunoreactive factor responsible for triggering a macrophage-mediated and frequently overwhelming immune response resulting in endotoxic shock, a potentially lethal condition . It serves as a strategy to modulate bacterial virulence and adapt to different growth environments as well as to avoid recognition by the mammalian innate immune systems .
Future Directions
Key enzymes and receptors involved in Kdo2-lipid A biosynthesis, structural modification, and its interaction with the TLR4 pathway represent a clear opportunity for immunopharmacological exploitation . These include the development of novel antibiotics targeting key biosynthetic enzymes and utilization of structurally modified Kdo2-lipid A or correspondingly engineered live bacteria as vaccines and adjuvants . Kdo2-lipid A/TLR4 antagonists can also be applied in anti-inflammatory interventions .
Biochemical Analysis
Biochemical Properties
(KDO)2-lipid A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can activate the innate immune system through the Toll-like receptor 4 (TLR4) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, triggering defense-related responses and causing Gram-negative sepsis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXUKJUHGLIZGU-OIPVZEHTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H202N2O39P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318089 | |
Record name | Kdo2-lipid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2238.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123621-04-5 | |
Record name | Kdo2-lipid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123621-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kdo2-lipid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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